3-Methyl-5-phenylpyridazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-5-phenylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-7-11(8-12-13-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDKJUGNFHWPKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371714 | |
| Record name | 3-methyl-5-phenylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184021-10-1 | |
| Record name | 3-methyl-5-phenylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYL-5-PHENYLPYRIDAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 3 Methyl 5 Phenylpyridazine
Established Synthetic Pathways for the Pyridazine (B1198779) Core
The construction of the pyridazine ring system is a well-established area of heterocyclic chemistry, with several classical and modern methods available. These can be broadly categorized into cyclocondensation reactions, ring-closing reactions, and strategies for introducing the phenyl moiety.
Cyclocondensation Reactions in Pyridazine Synthesis
Cyclocondensation reactions are a cornerstone of pyridazine synthesis, typically involving the reaction of a 1,4-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. ntu.edu.sg The Paal-Knorr synthesis, a classic example, utilizes a 1,4-diketone and hydrazine to form the pyridazine ring. ntu.edu.sg In the context of 3-methyl-5-phenylpyridazine, a suitable precursor would be a 1-phenyl-1,4-pentanedione (B1580630) derivative.
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate these reactions, often leading to higher yields and shorter reaction times. ijsrst.com For instance, a one-pot, microwave-assisted, catalyst-free Biginelli-like cyclocondensation has been employed for the synthesis of related pyrazolotriazolopyrimidine systems, highlighting the potential of such methods for efficient heterocycle construction. ijsrst.com The mechanism of these reactions can proceed through different pathways, including the initial formation of a hydrazone followed by cyclization, or the formation of an enamine intermediate. ijsrst.com
Ring-Closing Reactions for Pyridazine Formation
Ring-closing reactions offer an alternative approach to the pyridazine core. These methods often start with acyclic precursors containing the necessary atoms to form the heterocyclic ring. For example, copper(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones can yield 1,6-dihydropyridazines, which can be subsequently oxidized to the corresponding pyridazines. organic-chemistry.org The choice of solvent can be crucial in these reactions, with acetonitrile (B52724) favoring the formation of the dihydropyridazine (B8628806) and acetic acid leading directly to the pyridazine. organic-chemistry.org
Another strategy involves the ring closure of hydroxyalkylaminopyridazinones under basic conditions to form fused oxazine (B8389632) or oxazepine ring systems. sciforum.net While not directly leading to this compound, these examples showcase the versatility of ring-closing strategies in pyridazine chemistry. sciforum.net
Transition Metal-Catalyzed Cross-Coupling Strategies for Phenyl Moiety Incorporation
The introduction of the phenyl group at the C5 position of the pyridazine ring is often achieved through transition metal-catalyzed cross-coupling reactions. These methods have become indispensable in modern organic synthesis due to their efficiency and functional group tolerance. mdpi.com
The Suzuki-Miyaura cross-coupling reaction is a prominent example, where a halopyridazine is coupled with a phenylboronic acid derivative in the presence of a palladium catalyst. beilstein-journals.org This methodology has been successfully used to synthesize a variety of 3,5-diaryl-2,4,6-trimethylpyridines, demonstrating its applicability for creating C-C bonds with pyridazine cores. beilstein-journals.org The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields. beilstein-journals.org
Other transition metals like rhodium, iridium, ruthenium, cobalt, and copper have also been employed in cross-coupling reactions involving pyridazine derivatives. rsc.org These reactions often utilize a directing group on the pyridazine to achieve regioselective C-H activation and functionalization. rsc.orgrsc.org For instance, N-aryl-2-aminopyridines can undergo palladium-catalyzed C-H arylation with potassium aryltrifluoroborates. rsc.org
| Reaction Type | Catalyst | Reactants | Product | Ref. |
| Suzuki-Miyaura Coupling | Palladium | Halopyridazine, Phenylboronic acid | Phenylpyridazine | beilstein-journals.org |
| C-H Arylation | Palladium | N-Aryl-2-aminopyridine, Potassium aryltrifluoroborate | Arylated Aminopyridine | rsc.org |
| C-H Cyanation | Palladium/Copper | 2-Phenylpyridine (B120327), K3[Fe(CN)6] | Cyanated Phenylpyridine | rsc.org |
Development of Novel Synthetic Routes
The quest for more efficient and versatile synthetic methods has led to the development of novel routes to pyridazines. One such approach involves the reaction of 1,2-diacylcyclopentadienes (fulvenes) with hydrazine hydrate (B1144303) to produce 5,6-fused ring pyridazines. liberty.edu This method has been used to synthesize phenyl-substituted pyridazines with good yields. liberty.edu
Another innovative strategy is the Lewis acid-mediated inverse electron demand Diels-Alder reaction between s-tetrazines and silyl (B83357) enol ethers, which provides functionalized pyridazines with high regioselectivity. organic-chemistry.org Additionally, a TBAI/K2S2O8-promoted [4 + 2] annulation of ketene (B1206846) N,S-acetals and N-tosylhydrazones offers a route to trisubstituted pyridazines. organic-chemistry.org
Functionalization and Derivatization Strategies for this compound
Once the this compound core is synthesized, further functionalization can be carried out to introduce new chemical entities and modulate its properties.
Substituent-Directed Functionalization
The existing methyl and phenyl groups on the pyridazine ring can direct further functionalization. The methyl group, for example, can be a site for subsequent reactions. Research has shown that the introduction of a lipophilic environment at the C-5 position of the pyridazine ring can be favorable for certain biological activities. nih.gov
Directed lithiation and zincation are powerful tools for the selective functionalization of the pyridazine scaffold. uni-muenchen.de The use of specific bases like LiTMP or TMPZnCl·LiCl allows for the deprotonation at specific positions, enabling the introduction of various electrophiles. uni-muenchen.de While direct examples on this compound are not explicitly detailed, the principles of substituent-directed functionalization on the pyridazine ring are well-established. uni-muenchen.de
Furthermore, the nitrogen atoms in the pyridazine ring can act as directing groups in transition metal-catalyzed C-H activation reactions, facilitating functionalization at adjacent carbon atoms. rsc.orgnih.gov This strategy allows for the introduction of various substituents in a highly regioselective manner. rsc.orgnih.gov
| Functionalization Method | Reagents | Position Functionalized | Ref. |
| Directed Lithiation | LiTMP | Varies based on substrate | uni-muenchen.de |
| Directed Zincation | TMPZnCl·LiCl | Varies based on substrate | uni-muenchen.de |
| C-H Activation | Transition Metal Catalysts | Ortho to directing group | rsc.orgnih.gov |
Regioselective Modifications and Substitutions
The ability to selectively functionalize specific positions of the pyridazine ring is crucial for creating a diverse library of derivatives. Regioselective modifications allow chemists to control the placement of substituents, which in turn dictates the molecule's ultimate properties and function.
One powerful strategy for achieving regioselectivity is through directed metalation. The use of mixed magnesium and zinc bases, such as TMPMgCl·LiCl (where TMP = 2,2,6,6-tetramethylpiperidyl), has proven effective. uni-muenchen.de The regiochemical outcome of these reactions can be switched by the addition of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂). For instance, in the metalation of 2-phenylpyridine, the reaction is directed to the ortho-position of the phenyl ring. However, in the presence of BF₃·OEt₂, the Lewis acid coordinates to the pyridine (B92270) nitrogen, acidifying the ring protons and directing metalation to the 6-position of the pyridine ring instead. uni-muenchen.de This Lewis-acid-triggered switch offers a predictable and controllable method for functionalizing different sites of the heterocyclic system.
[3+n] cycloaddition reactions are another key tool for regioselective synthesis. mdpi.comnih.gov These reactions, particularly [3+2] cycloadditions involving pyridazinium ylides, can proceed with high regioselectivity. mdpi.comresearchgate.net For example, the reaction of pyridazinium ylides with asymmetric dipolarophiles like 2,2,2-trifluoroethyl acrylate (B77674) results in the formation of a single regioisomer with a tetrahydropyrrolopyridazine structure. researchgate.net The inherent electronics of the ylide and the dipolarophile guide the cycloaddition to occur in a specific orientation, ensuring a controlled outcome. mdpi.comnih.gov
Homolytic substitution reactions also provide a pathway to vicinally disubstituted pyridazines. The silver ion-mediated oxidative decarboxylation of phenoxyacetic acid can generate phenoxymethyl (B101242) radicals, which can then be used to alkylate the pyridazine ring, as demonstrated in the synthesis of 5-aryloxymethyl-4-pyridazinecarboxylic acid derivatives. clockss.org
Multi-Component Reactions (MCRs) in Derivative Synthesis
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. tcichemicals.com This approach aligns with the principles of atom economy and procedural simplicity, making it an attractive method for generating molecular complexity. scispace.com
Several MCRs have been developed for the synthesis of pyridazine-containing fused heterocyclic systems. A notable example is the one-pot, three-component, solvent-free synthesis of 3,6-disubstituted-bis-1,2,4-triazolo-[4,3-b:3',4'-f]pyridazines. This reaction proceeds by grinding 3,6-dihydrazinopyridazine with an aromatic aldehyde and iodobenzene (B50100) diacetate at room temperature, offering excellent yields and short reaction times. scispace.com
More complex structures can also be assembled via MCRs. The synthesis of a pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine derivative was achieved through a one-pot, four-component reaction, showcasing the power of MCRs to build intricate molecular architectures efficiently. mdpi.com Similarly, multicomponent condensation reactions initiated by the Knoevenagel reaction can lead to substituted pyridines and fused pyridothienopyrimidines under mild conditions. bohrium.com These reactions often proceed through a domino sequence, where the formation of an initial intermediate triggers subsequent cyclization and condensation steps within the same pot. mdpi.com
Table 1: Comparison of Multi-Component vs. Sequential Synthesis
| Feature | Multi-Component Reaction (MCR) | Conventional Sequential Synthesis |
|---|---|---|
| Number of Steps | One-pot | Multiple steps |
| Intermediate Isolation | Not required | Required at each step |
| Reaction Time | Often significantly shorter | Longer cumulative time |
| Solvent/Reagent Use | Minimized | Higher consumption |
| Atom Economy | High | Often lower due to waste from multiple steps |
| Procedural Simplicity | High | Complex, requires multiple workups |
Mechanistic Investigations of Synthesis Pathways
Understanding the reaction mechanisms behind the synthesis of this compound and its analogs is fundamental for optimizing reaction conditions, predicting outcomes, and designing novel synthetic routes.
Reaction Mechanism Elucidation via Kinetic Studies
Kinetic studies, which measure the rate of a chemical reaction, are a powerful tool for elucidating reaction mechanisms. By determining how the reaction rate changes in response to variations in reactant concentrations, temperature, and catalysts, chemists can identify the rate-determining step and propose a detailed reaction pathway.
For the synthesis of pyridazines from 1,2,4,5-tetrazines and alkynes, kinetic studies combined with theoretical calculations have shown that the inverse-electron-demand Diels–Alder reaction is the rate-determining step. researchgate.net This insight is crucial for optimizing conditions to favor the formation of the desired pyridazine product.
Mechanistic studies have also been conducted on the modification of existing pyridazine-like scaffolds. For the Pd-catalyzed C-H arylation of 3-methyl-2-phenylpyridine, kinetic analysis established the order of the reaction for each component and identified the resting state of the catalyst. acs.orgscispace.com These studies proposed that the turnover-limiting step is the oxidation of a dimeric palladium intermediate by the diaryliodonium salt, implicating a bimetallic high-oxidation-state palladium species as a key catalytic intermediate. acs.orgscispace.com
Stereochemical Considerations in Synthetic Approaches
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of chemical synthesis, as different stereoisomers can have distinct properties. In the synthesis of pyridazine derivatives, controlling the stereochemical outcome is essential.
An interesting case arose during the Minisci-type aryloxyalkylation of a pyridazine derivative, which unexpectedly yielded two dimeric products. clockss.org These were identified as the meso-compound and the racemic mixture. The unequivocal assignment of their stereochemistry required X-ray structure determination, highlighting that even seemingly straightforward reactions can have complex stereochemical outcomes that must be carefully characterized. clockss.org
Cycloaddition reactions are often subject to stereochemical control. The [3+n] cycloaddition reactions used to synthesize pyridazine derivatives can be stereospecific or stereoselective, meaning they yield a specific stereoisomer or a preponderance of one. nih.govresearchgate.net Similarly, the synthesis of pyridazine C-nucleosides has been shown to proceed with complete stereoselectivity, affording only a single anomer. nih.gov This level of control is vital when the biological activity or material properties of the target molecule depend on a specific 3D structure.
Green Chemistry Principles in the Synthesis of Pyridazine Compounds
The application of green chemistry principles to the synthesis of pyridazine compounds aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Solvent-Free Synthetic Methods
One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and difficult to dispose of. "The best solvent is no solvent" is a motto that has driven the development of solvent-free synthetic methods. researchgate.net
Microwave-assisted synthesis under solvent-free conditions has emerged as a highly efficient method for preparing polyfunctional pyridazine derivatives. tandfonline.com This technique often leads to dramatically reduced reaction times, higher yields, and simplified work-up procedures compared to conventional heating methods.
Mechanochemistry, which involves inducing reactions by mechanical force such as grinding, provides another powerful solvent-free approach. The synthesis of pyrazolo[1,5-a]pyrimidines and other fused pyridazine systems has been successfully achieved by simply grinding the reactants together in a mortar with a pestle, sometimes with a catalytic amount of acid. researchgate.netcu.edu.eg This method was also employed in the multicomponent synthesis of bis-triazolo[4,3-b:3',4'-f]pyridazines, demonstrating its utility for clean and efficient synthesis. scispace.com These solvent-free approaches not only reduce environmental impact but also offer economic and practical advantages. scispace.comcu.edu.eg
Table 2: Solvent-Free vs. Conventional Synthesis of Pyridazine Derivatives
| Method | Conditions | Advantages | Reference |
|---|---|---|---|
| Microwave Irradiation | Solvent-free | Short reaction times, high yields, energy efficient | tandfonline.com |
| Grinding (Mechanochemistry) | Solvent-free, room temperature | Simple procedure, high yields, avoids solvents and heating | scispace.comcu.edu.eg |
| Conventional Heating | Typically requires organic solvent (e.g., ethanol (B145695), acetic acid) | Established methods | cu.edu.eg |
Catalyst-Free or Organocatalytic Approaches
The development of synthetic routes that avoid the use of heavy metal catalysts is a cornerstone of green chemistry, aiming to reduce environmental impact and simplify product purification. While specific catalyst-free or organocatalytic methods for the direct synthesis of this compound are not extensively detailed in prominent literature, analogous strategies for structurally similar pyridazines highlight viable and efficient pathways.
One such promising approach is the three-component reaction, which combines multiple reactants in a single step to build complex molecules. Research has demonstrated the synthesis of functionalized pyridazines through the condensation of arylglyoxal hydrates, β-dicarbonyl compounds, and hydrazine hydrate. rasayanjournal.co.in These reactions can often proceed under mild conditions, sometimes using sustainable solvents like water and employing ultrasonic irradiation to accelerate the reaction, thereby avoiding the need for a traditional catalyst. rasayanjournal.co.in
For instance, a reported green and efficient method for preparing various 6-aryl-3-methylpyridazine-4-carboxylic acid esters involves the reaction of arylglyoxal hydrates, β-dicarbonyl compounds, and hydrazine hydrate in water, promoted by ultrasound. rasayanjournal.co.in This catalyst-free approach offers high yields and very short reaction times (3-5 minutes). rasayanjournal.co.in A similar three-component strategy for producing tert-butyl 3-methyl-6-phenylpyridazine-4-carboxylate has been achieved in water, yielding the product in high amounts without a catalyst. arkat-usa.org
These examples of multicomponent reactions showcase a move toward more environmentally benign synthetic processes that are both efficient and simple to perform. researchgate.net The principles from these syntheses could be adapted to target this compound, likely by reacting a phenyl-substituted glyoxal, a methyl-containing dicarbonyl compound, and a hydrazine source.
Table 1: Examples of Catalyst-Free Three-Component Synthesis of Substituted Pyridazines
| Aryl Group (at C6) | β-Dicarbonyl Compound | Product | Yield (%) | Solvent | Conditions |
|---|---|---|---|---|---|
| Phenyl | tert-Butyl acetoacetate | tert-Butyl 3-methyl-6-phenylpyridazine-4-carboxylate | 97 | Water | Reflux, 12h |
| 4-Fluorophenyl | tert-Butyl acetoacetate | tert-Butyl 6-(4-fluorophenyl)-3-methylpyridazine-4-carboxylate | 82 | Water | Reflux, 12h |
| 4-Chlorophenyl | tert-Butyl acetoacetate | tert-Butyl 6-(4-chlorophenyl)-3-methylpyridazine-4-carboxylate | 78 | Water | Reflux, 12h |
| 3,4-Dimethoxyphenyl | Methyl acetoacetate | Methyl 6-(3,4-dimethoxyphenyl)-3-methylpyridazine-4-carboxylate | 88 | Water | Reflux, 12h |
This table is based on data from analogous pyridazine syntheses. arkat-usa.org
Atom Economy and Sustainability Assessments
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jmchemsci.com A high atom economy signifies a more sustainable process, as it generates less waste in the form of byproducts. mdpi.com The theoretical maximum atom economy is 100%, which is typical for addition and rearrangement reactions where all reactant atoms are part of the final product. mdpi.com
To assess the sustainability of synthesizing this compound, a classical Paal-Knorr pyridazine synthesis can be analyzed. This well-established method involves the condensation reaction between a 1,4-dicarbonyl compound and hydrazine, which releases two molecules of water as the only byproduct. arkat-usa.org
The specific reaction for this compound is: 1-Phenyl-1,4-pentanedione + Hydrazine → this compound + 2 H₂O
The atom economy is calculated using the formula: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 jmchemsci.com
The calculation for this specific synthesis is detailed in the table below.
Table 2: Atom Economy Calculation for the Synthesis of this compound
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Atoms Utilized in Product | Atoms Wasted |
|---|---|---|---|---|
| 1-Phenyl-1,4-pentanedione | C₁₁H₁₂O₂ | 176.21 | C₁₁, H₁₀ | 2 H, 2 O |
| Hydrazine | N₂H₄ | 32.05 | N₂ | 4 H |
| Total Reactants | 208.26 | |||
| Product | ||||
| This compound | C₁₁H₁₀N₂ | 170.21 | All | |
| Byproduct |
Calculation: Atom Economy = (170.21 g/mol / 208.26 g/mol ) x 100 = 81.73%
Nucleophilic Aromatic Substitution Reactions
Hydride Addition Reactions
The reduction of the pyridazine ring system can be accomplished using various hydride-donating reagents. The reaction outcome is highly dependent on the specific reagent used and the reaction conditions. While direct studies on this compound are not extensively documented, the reactivity can be inferred from studies on related N-heterocyclic compounds.
Complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for the reduction of pyridinium (B92312) salts and pyridones. For instance, the reduction of N-substituted pyridinium ylides with sodium borohydride in ethanol is a known method to produce the corresponding 1,2,3,6-tetrahydropyridines. nih.gov This suggests that the C=N double bonds within the pyridazine ring of this compound are susceptible to nucleophilic attack by a hydride ion, which would lead to partially or fully reduced ring systems such as dihydropyridazines or tetrahydropyridazines.
Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and can effect more extensive transformations. orgsyn.orgic.ac.uk In some cases, its reaction with pyridines can lead to the destruction of aromaticity to form intermediates like tetrakis(dihydropyridyl)aluminates, which can then be functionalized. acs.org The reaction of aluminum hydrides with nitrogen-containing heterocycles can also proceed through a single electron transfer (SET) mechanism, generating radical intermediates. acs.org The reduction of 1-methyl-4-phenyl-2-pyridone with LiAlH₄ gives a mixture of a dihydropyridone and a tetrahydropyridine, demonstrating the complex reaction pathways available depending on the substrate and reagent. acs.org
The selectivity of the reduction can be tuned. For example, L-Selectride (LiB(s-Bu)₃H) can selectively perform a 1,4-reduction on a pyridone system. acs.org The choice of hydride reagent is therefore critical in determining whether the outcome is a simple reduction of an imine-like bond or a more complex series of reactions.
Table 1: Reactivity of Related Heterocycles with Hydride Reagents
| Reagent | Substrate Type | Product Type | Reference |
| Sodium Borohydride (NaBH₄) | Pyridinium Ylides | 1,2,3,6-Tetrahydropyridines | nih.gov |
| Lithium Aluminum Hydride (LiAlH₄) | L-Valine (Amino Acid) | L-Valinol (Amino Alcohol) | orgsyn.org |
| Lithium Aluminum Hydride (LiAlH₄) | 1-Methyl-4-phenyl-2-pyridone | Tetrahydropyridine & Dihydropyridone | acs.org |
| Lithium Aluminum Hydride (LiAlH₄) | Pyridine | Tetrakis(dihydropyridyl)aluminate | acs.org |
Metal-Catalyzed Reactions Involving this compound
Transition metal catalysis offers a powerful toolkit for the functionalization of heterocyclic compounds like this compound. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
C-H Activation and Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in modern organic synthesis. In the context of this compound, the pyridazine ring can act as a directing group to facilitate the activation of C-H bonds on the attached phenyl ring. This is typically achieved using palladium, rhodium, or copper catalysts. rsc.org
Palladium(II)-catalyzed C-H activation is a well-established strategy for the ortho-functionalization of 2-phenylpyridine and related compounds. rsc.org By analogy, the nitrogen atom at position 2 of the pyridazine ring in this compound can coordinate to a palladium center, positioning the catalyst to activate the C-H bonds at the ortho-positions of the C5-phenyl group. This directed C-H activation enables various subsequent functionalization reactions, such as arylation, alkenylation, and acylation. For example, palladium-catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles has been reported, demonstrating that even complex, multi-nitrogen systems can undergo selective C-H functionalization. rsc.orgnih.gov
Rhodium(III) catalysts are also highly effective for C-H activation. Rhodium-mediated C-H activation has been used to construct fused pyridazine analogues, where a pyrazolidinone directing group facilitates ortho C-H activation and subsequent annulation. pkusz.edu.cn The oxidative coupling of 2-phenylpyridine derivatives with alkenes, catalyzed by cationic rhodium(III) complexes, proceeds via a cyclometalated intermediate formed through C-H activation. nih.govcsic.es These examples underscore the potential for similar rhodium-catalyzed transformations on the phenyl ring of this compound.
Table 2: Examples of Metal-Catalyzed C-H Activation on Related Phenyl-Heterocycles
| Catalyst System | Substrate | Reaction Type | Product | Reference |
| Pd(OAc)₂ / Ag₂CO₃ | Pyridazine-fused triazole | C-H Arylation | C8-arylated product | rsc.orgnih.gov |
| [Cp*RhCl₂]₂ / AgSbF₆ | 2-Phenylpyridine | Oxidative Heck | (E)-2-(2-styryl)pyridine | nih.gov |
| [Rh(III)] | Pyrazolidinone-directed | Annulation | Benzopyridazine analogues | pkusz.edu.cn |
| Cu(OAc)₂ | 2-Phenylpyridine | C-H Activation Study | Gas-phase activated complex | rsc.org |
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are fundamental methods for constructing biaryl systems and introducing diverse substituents onto heterocyclic cores. For this compound, these reactions typically require prior halogenation of the pyridazine ring (e.g., at position 3, 4, or 6) to provide a suitable electrophilic partner.
Suzuki-Miyaura Coupling: The Suzuki reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide or triflate. nih.gov The reaction of a halogenated derivative of this compound with an arylboronic acid, catalyzed by a palladium(0) complex, would yield a diaryl-substituted pyridazine. thieme-connect.comrsc.org For example, the Suzuki coupling of 3-chloro-6-methoxypyridazine (B157567) with various phenylboronic acids proceeds in good yields using Pd(PPh₃)₄ and an aqueous base. thieme-connect.com Microwave-assisted Suzuki coupling has also been shown to be effective for the synthesis of 6-aryl-pyridazinones from their 6-chloro precursors. nih.gov
Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene. organic-chemistry.org An oxidative Heck (Fujiwara-Moritani) reaction could potentially occur directly on the phenyl ring of this compound, directed by the pyridazine nitrogen, to install a vinyl group at the ortho-position. nih.gov Alternatively, a halogenated this compound could be coupled with an alkene under standard Heck conditions to introduce an alkenyl substituent onto the pyridazine ring.
Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgyoutube.com To apply this to this compound, a halogenated precursor would be necessary. The coupling of this precursor with an alkyne like phenylacetylene (B144264) would lead to the corresponding alkynyl-substituted pyridazine. researchgate.net The reaction is widely used for a variety of N-heterocycles. wikipedia.org
Table 3: Representative Conditions for Cross-Coupling Reactions on Pyridazine Scaffolds
| Reaction | Catalyst / Ligand | Base | Solvent | Substrate Example | Reference |
| Suzuki | Pd(PPh₃)₄ | Na₂CO₃ (aq) | Toluene / EtOH | 3-Chloro-6-methoxypyridazine | thieme-connect.com |
| Suzuki | Pd-SPhos | K₃PO₄ | Dioxane | 6-Chloro-5-dialkylaminopyridazinone | nih.gov |
| Suzuki | Pd(PPh₃)₄ | Na₂CO₃ (aq) | DME / EtOH | 3-Bromo-6-(thiophen-2-yl)pyridazine | nih.gov |
| Heck (Oxidative) | [Cp*RhCl₂]₂ / AgSbF₆ | Cu(O₂C₇H₁₃)₂ | THF | 2-Phenylpyridine + Styrene | nih.gov |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Aryl Halide + Phenylacetylene | wikipedia.orgreddit.com |
Hydrogenation and Reduction Chemistry
The catalytic hydrogenation of the pyridazine ring in this compound can lead to a variety of reduced products, including dihydropyridazines, tetrahydropyridazines, and fully saturated piperidines. The outcome depends on the catalyst, solvent, temperature, and hydrogen pressure.
Rhodium catalysts, such as rhodium oxide (Rh₂O₃), have been shown to be highly effective for the hydrogenation of various functionalized pyridines under mild conditions (e.g., 5 bar H₂, 40 °C) to yield piperidines. researchgate.netrsc.orgrsc.org The reaction mechanism is thought to involve the initial transfer of hydrogen to the 4-position of the pyridine ring. rsc.orgrsc.org Platinum and palladium catalysts (e.g., Pt/C, Pd/C) are also widely used. Electrocatalytic hydrogenation using a proton-exchange membrane (PEM) reactor offers a modern approach to reducing quinolines and pyridines under mild conditions. nih.govbeilstein-journals.org
A key challenge in the hydrogenation of this compound is achieving chemoselectivity. Mild conditions would likely favor the reduction of the less aromatic pyridazine ring over the phenyl ring. However, under more forcing conditions (higher temperature and pressure), hydrogenation of the phenyl ring to a cyclohexyl group is also possible. Studies on the hydrogenation of phenylpyridines often show that the pyridine ring is reduced preferentially. For example, recent work on the hydrogenation of various phenylpyridines using a Rh₂O₃ catalyst showed reduction of the pyridine ring while leaving the phenyl group intact. rsc.org
Radical Reactions and Oxidative Transformations
Beyond two-electron pathways, this compound can also participate in reactions involving radical intermediates, particularly through single electron transfer processes.
Single Electron Transfer (SET) Processes
A single electron transfer (SET) event involves the transfer of one electron from a donor to an acceptor molecule, generating a radical ion pair. Such processes are crucial in various organic reactions, including some reductions, oxidations, and photochemical transformations.
For N-heterocycles like this compound, SET can be initiated by strong reducing agents (e.g., alkali metals), certain metal hydrides, or photochemically. acs.orgbohrium.com The electron-deficient nature of the pyridazine ring makes it a potential electron acceptor. Upon accepting an electron, it would form a radical anion. The fate of this radical anion would depend on the reaction conditions, but it could lead to dimerization, protonation, or further reduction.
While direct experimental evidence for SET reactions specifically with this compound is limited in the available literature, related systems provide insight. The reaction of aluminum hydride with various nitrogen-containing heterocycles has been shown to involve SET, leading to characterizable radical products. acs.org Furthermore, N-heterocyclic carbene (NHC) catalysis can operate through SET pathways, where electron-rich Breslow intermediates act as single-electron donors. nih.govacs.org Theoretical studies on the free-radical bromination of ethyl-methoxy-pyridazine derivatives also highlight the relevance of radical intermediates in the functionalization of the pyridazine system. researchgate.net The synthesis of certain pyridazine derivatives has been proposed to proceed through a 6-endo-trig radical cyclization, underscoring that radical pathways are viable for forming the pyridazine core itself. nih.gov These examples suggest that this compound could be a substrate for SET-initiated transformations, opening avenues for novel reactivity patterns.
Oxidation State Transformations
The reactivity of this compound in oxidation reactions primarily involves the nitrogen atoms of the pyridazine ring and the methyl substituent. These transformations are crucial for the functionalization of the molecule and the synthesis of new derivatives.
One of the most common oxidation reactions for pyridazines is N-oxidation. The nitrogen atoms in the pyridazine ring possess lone pairs of electrons that are susceptible to electrophilic attack by oxidizing agents. For instance, this compound can be converted to its corresponding N-oxide derivative. The reaction of 5-methyl-3-phenylpyridazine (B8339359) with m-chloroperbenzoic acid (m-CPBA) in chloroform (B151607) yields 5-methyl-3-phenylpyridazine-1-oxide. prepchem.com In this process, the peroxy acid acts as an oxygen donor to one of the nitrogen atoms of the pyridazine ring. The reaction is typically carried out at room temperature and results in a good yield of the N-oxide product. prepchem.com Similarly, related pyridazine derivatives can be oxidized using reagents like para-chloroperbenzoic acid. google.com
The general mechanism for N-oxidation involves the nucleophilic attack of the pyridazine nitrogen on the electrophilic oxygen of the peroxy acid, leading to the formation of an unstable intermediate which then collapses to the N-oxide and the corresponding carboxylic acid.
| Reactant | Oxidizing Agent | Product | Reference |
| 5-Methyl-3-phenylpyridazine | m-Chloroperbenzoic acid | 5-Methyl-3-phenylpyridazine-1-oxide | prepchem.com |
| 3-Amino-4-methyl-6-phenylpyridazine (B1614758) derivative | para-Chloroperbenzoic acid | N-oxide of 3-amino-4-methyl-6-phenylpyridazine derivative | google.com |
Beyond N-oxidation, the methyl group attached to the pyridazine ring represents another site for oxidative transformation. While specific studies on the oxidation of the methyl group of this compound are not extensively documented, general knowledge of the oxidation of methyl groups on heterocyclic rings suggests that it can be oxidized to a carboxylic acid group under appropriate conditions. researchgate.net Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are known to oxidize alkyl side chains on various heterocyclic systems. researchgate.net This transformation would yield 5-phenylpyridazine-3-carboxylic acid, a valuable intermediate for further synthetic modifications.
Furthermore, the pyridazine ring itself can undergo oxidation to form pyridazinone derivatives. osti.gov This type of reaction typically involves the introduction of a carbonyl group into the heterocyclic ring and represents a significant change in the electronic and structural properties of the molecule.
Rearrangement Reactions and Isomerizations
The this compound scaffold can undergo various rearrangement and isomerization reactions, particularly under thermal or photochemical conditions. These reactions can lead to the formation of structural isomers or entirely new heterocyclic systems.
Thermal Rearrangements and Isomerizations:
Thermolysis has been shown to induce rearrangements in related heterocyclic systems, leading to the formation of pyridazine isomers. For example, the thermolysis of 5-methyl-6-phenyl-1,2-diazabicyclo[3.2.0]-2,6-heptadiene-4-one results in the formation of 4-methyl-5-phenylpyridazine, a structural isomer of this compound. acs.org This suggests that high-temperature conditions can promote bond cleavage and reformation, leading to the migration of substituents around the pyridazine core.
Flash vacuum pyrolysis (FVP) of pyridazine N-oxides, which are closely related to this compound, has been shown to result in complex rearrangements. clockss.org These high-energy reactions can lead to ring fragmentation and recyclization, affording products such as pyrroles and oxazoles. clockss.org While these conditions are harsh, they highlight the inherent potential for the pyridazine ring to undergo significant structural reorganization.
Photochemical Rearrangements and Isomerizations:
Photochemical conditions offer an alternative pathway for inducing rearrangements and isomerizations in pyridazine derivatives. The irradiation of pyridazine N-oxides, such as 3-phenylpyridazine (B76906) N-oxide, can lead to isomerization through a ring-opening mechanism to form a diazo intermediate. researchgate.netpreprints.org This intermediate can then undergo further reactions, including rearrangement and loss of nitrogen, to yield furan (B31954) derivatives. researchgate.netpreprints.org This type of photochemical behavior suggests that the core pyridazine ring of this compound could be susceptible to similar photo-induced transformations.
Studies on other related heterocyclic systems, such as 4-R-1,4(3,4)-dihydropyrimidines, have demonstrated photochemical rearrangements occurring via a di-π-methane mechanism. wur.nl This type of rearrangement involves the interaction of two π-systems within the molecule upon photoexcitation, leading to a bicyclic intermediate that rearranges to the final product. While not directly demonstrated for this compound, it represents a plausible pathway for isomerization in related unsaturated heterocyclic compounds.
The following table summarizes some observed rearrangement and isomerization reactions in related pyridazine systems, which could be indicative of the potential reactivity of this compound.
| Starting Material | Conditions | Major Product(s) | Reaction Type | Reference |
| 5-Methyl-6-phenyl-1,2-diazabicyclo[3.2.0]-2,6-heptadiene-4-one | Thermolysis | 4-Methyl-5-phenylpyridazine | Thermal Rearrangement | acs.org |
| Pyridazine N-oxides | Flash Vacuum Pyrolysis | Pyrroles, Oxazoles | Thermal Rearrangement/Fragmentation | clockss.org |
| 3-Phenylpyridazine N-oxide | Photochemical Irradiation | 2-Phenylfuran | Photochemical Rearrangement | researchgate.netpreprints.org |
It is important to note that while these examples provide insight into the potential reactivity of this compound, further specific research is needed to fully elucidate its rearrangement and isomerization pathways.
Spectroscopic Analysis
The structure of 3-Methyl-5-phenylpyridazine can be confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy : The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the methyl group, the phenyl group, and the pyridazine (B1198779) ring. The methyl protons would appear as a singlet, while the aromatic protons of the phenyl and pyridazine rings would appear as multiplets in the downfield region of the spectrum. uniurb.itchemicalbook.com
¹³C NMR Spectroscopy : The ¹³C NMR spectrum would provide information about the carbon framework of the molecule. It would show signals for the methyl carbon, the carbons of the phenyl ring, and the carbons of the pyridazine ring. chemicalbook.comrsc.org
Infrared (IR) Spectroscopy : The IR spectrum would exhibit characteristic absorption bands for C-H stretching vibrations of the aromatic and methyl groups, as well as C=C and C=N stretching vibrations within the aromatic rings.
Mass Spectrometry (MS) : Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound, confirming its identity. Fragmentation patterns can also provide further structural information. thieme-connect.de
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution and the solid state. For a molecule like 3-Methyl-5-phenylpyridazine, with its distinct aromatic and aliphatic regions, a combination of one-dimensional and advanced two-dimensional (2D) NMR experiments is required for full spectral assignment.
2D NMR experiments are crucial for assembling the molecular puzzle of this compound by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This proton-detected 2D experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, a COSY spectrum would be expected to show correlations between the adjacent protons on the phenyl ring and a key correlation between the protons on the pyridazine (B1198779) ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduemerypharma.com This is a highly sensitive technique that allows for the definitive assignment of protonated carbons. sdsu.edu For this compound, this would map each proton signal to its corresponding carbon atom in both the phenyl and pyridazine rings, as well as the methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together the molecular skeleton by identifying longer-range couplings between protons and carbons, typically over two to four bonds (²J, ³J, ⁴J). sdsu.eduipb.pt This technique is particularly useful for identifying quaternary (non-protonated) carbons and for connecting different fragments of the molecule. For instance, it would show correlations from the methyl protons to the C3 and C4 carbons of the pyridazine ring, and from the pyridazine proton H4 to the phenyl ring's ipso-carbon (C1').
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. ipb.ptprinceton.edu NOESY is critical for determining stereochemistry and conformation. In the case of this compound, NOESY could reveal through-space correlations between the pyridazine ring protons and the ortho-protons of the phenyl ring, helping to define their relative orientation.
A summary of expected 2D NMR correlations for this compound is presented below.
| Technique | Expected Key Correlations for this compound | Information Gained |
| COSY | H4 ↔ H6; H2'/H6' ↔ H3'/H5'; H3'/H5' ↔ H4' | Identifies adjacent protons within the pyridazine and phenyl rings. |
| HSQC | CH₃ ↔ C-Me; H4 ↔ C4; H6 ↔ C6; H2'/H6' ↔ C2'/C6'; H3'/H5' ↔ C3'/C5'; H4' ↔ C4' | Maps each proton to its directly attached carbon atom. |
| HMBC | CH₃ ↔ C3, C4; H4 ↔ C3, C5, C6; H6 ↔ C4, C5; H2'/H6' ↔ C1', C3'/C5', C4' | Connects molecular fragments and assigns quaternary carbons (C3, C5, C1'). |
| NOESY | H6 ↔ H2'/H6'; H4 ↔ H2'/H6' | Provides information on the spatial proximity of protons, confirming the relative orientation of the phenyl and pyridazine rings. |
Solid-State NMR for Polymorphic Studies
Solid-state NMR (SSNMR) is a powerful, non-destructive technique for characterizing the structure of materials in their solid form. mst.eduamericanpharmaceuticalreview.com Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are influenced by these orientation-dependent interactions, which provide rich structural information. irispublishers.com The primary application of SSNMR in pharmaceutical and chemical analysis is the study of polymorphism—the ability of a compound to exist in two or more different crystal structures. irispublishers.comnih.gov
Different polymorphs of a compound can exhibit distinct physical properties. SSNMR, particularly ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR, is highly sensitive to the local environment of each nucleus. irispublishers.com Even subtle changes in crystal packing between polymorphs will result in detectable differences in the chemical shifts and multiplicities of the signals in the SSNMR spectrum. This makes SSNMR an definitive tool for identifying and distinguishing between different polymorphic forms of this compound. irispublishers.comresearchgate.net
| Parameter | Utility in Polymorphic Studies |
| Chemical Shift | The isotropic chemical shift is sensitive to the local electronic environment. Different crystal packing in polymorphs leads to distinct chemical shifts for corresponding nuclei. |
| Signal Multiplicity | If the asymmetric unit of the crystal cell contains more than one molecule (Z' > 1), crystallographically inequivalent nuclei will give rise to separate peaks in the spectrum, providing a fingerprint for that specific polymorph. |
| Relaxation Times | Parameters like the spin-lattice relaxation time (T₁) are sensitive to molecular motion and packing density, and can differ significantly between polymorphs. |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. europa.eu It is used to determine the molecular weight of a compound, deduce its elemental formula, and gain structural information through the analysis of fragmentation patterns. europa.eunationalmaglab.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of a molecule. europa.eud-nb.info This precision allows for the determination of the elemental formula of a compound, distinguishing it from other compounds that may have the same nominal mass. For this compound (C₁₁H₁₀N₂), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass to the theoretically calculated mass. nih.govuni.lu
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂ | nih.govuni.lu |
| Monoisotopic Mass | 170.0844 Da | nih.govuni.lu |
| Calculated m/z [M+H]⁺ | 171.0917 Da | uni.lu |
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented to produce a spectrum of smaller product ions. nationalmaglab.org The resulting fragmentation pattern provides a structural fingerprint of the molecule and helps to elucidate its connectivity. nih.govresearchgate.net For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. The fragmentation pathways would likely involve cleavages of the pyridazine ring and the bond connecting the two aromatic rings. The analysis of these fragments helps to confirm the proposed structure. mdpi.com
Hypothetical Fragmentation of this compound [M+H]⁺
Precursor Ion (m/z 171.09) : Intact protonated molecule.
Potential Fragment 1 : Loss of N₂ (28 Da) from the pyridazine ring.
Potential Fragment 2 : Loss of HCN (27 Da) from the pyridazine ring.
Potential Fragment 3 : Cleavage of the phenyl group (C₆H₅, 77 Da).
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of complex mixtures containing this compound, such as in reaction monitoring or purity assessment. chromatographyonline.com This hybrid technique leverages the separation capabilities of high-performance liquid chromatography (HPLC) with the highly sensitive and specific detection afforded by mass spectrometry.
In a typical application, a sample mixture is first introduced into an HPLC system. The components of the mixture are separated based on their differential interactions with the stationary phase (e.g., a C18 column) and the mobile phase. For a compound like this compound, a reversed-phase HPLC method would likely be employed. As each component elutes from the chromatography column at a characteristic retention time (RT), it is introduced into the mass spectrometer's ion source. Techniques like electrospray ionization (ESI) are commonly used to generate gas-phase ions of the analyte molecules with minimal fragmentation. rsc.org The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing precise molecular weight information. For this compound (C₁₁H₁₀N₂), the expected protonated molecule [M+H]⁺ would have an m/z value of approximately 171.09. uni.lu
The power of LC-MS lies in its ability to resolve and identify individual components within a complex matrix, even when they are present in trace amounts. chromatographyonline.comlatrobe.edu.au This is critical for identifying byproducts in a synthesis reaction or for quantifying the purity of a final product. escholarship.org
Table 1: Illustrative LC-MS Data for a Hypothetical Reaction Mixture This table demonstrates the type of data obtained from an LC-MS analysis. The values are for illustrative purposes.
| Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Identity |
| 3.5 | 171.09 | This compound |
| 2.8 | 157.07 | Potential Reactant/Byproduct |
| 4.1 | 187.08 | Potential Oxidized Byproduct |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and functional groups present in this compound. These two methods are complementary and together offer a robust molecular fingerprint. libretexts.org
The IR and Raman spectra of this compound are characterized by vibrations associated with its constituent parts: the methyl group, the phenyl ring, and the disubstituted pyridazine ring.
Aromatic and Heteroaromatic Ring Vibrations: The C-H stretching vibrations of the phenyl and pyridazine rings are expected in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the rings give rise to a series of characteristic bands typically between 1600 cm⁻¹ and 1400 cm⁻¹. researchgate.net
Methyl Group Vibrations: The methyl (CH₃) group will exhibit characteristic asymmetric and symmetric stretching vibrations, generally observed in the 2990-2850 cm⁻¹ range. derpharmachemica.com Asymmetric and symmetric deformation modes for the methyl group are expected near 1460 cm⁻¹ and 1380 cm⁻¹, respectively. derpharmachemica.com
Substitution Pattern: The substitution pattern on the aromatic rings influences the C-H out-of-plane bending vibrations, which appear in the fingerprint region (below 1000 cm⁻¹). For a 2,5-disubstituted pyridine-like system (analogous to a 1,2,4-trisubstituted benzene), strong bands are expected in the 860-800 cm⁻¹ range. cdnsciencepub.com The monosubstituted phenyl group will also show strong bands, typically around 770-730 cm⁻¹ and 710-690 cm⁻¹.
Table 2: Expected Vibrational Modes for this compound Frequencies are based on data from analogous compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Associated Functional Group | Reference |
| C-H Stretch (Aromatic) | 3100 - 3000 | Phenyl & Pyridazine Rings | researchgate.net |
| C-H Stretch (Methyl) | 2990 - 2850 | Methyl (-CH₃) | derpharmachemica.com |
| C=C / C=N Stretch | 1600 - 1400 | Phenyl & Pyridazine Rings | researchgate.netcdnsciencepub.com |
| C-H Bend (Out-of-Plane) | 860 - 700 | Phenyl & Pyridazine Rings | cdnsciencepub.com |
In Situ Spectroscopic Monitoring of Chemical Reactions
In situ IR and Raman spectroscopy are powerful process analytical technologies (PAT) for monitoring chemical reactions in real-time. rsc.org These techniques allow for the tracking of reactant consumption, product formation, and the appearance of any transient intermediates without the need for sample extraction.
For instance, in a potential synthesis of this compound, an in situ IR or Raman probe could be inserted directly into the reaction vessel. By collecting spectra at regular intervals, one could monitor the decrease in the intensity of vibrational bands unique to the reactants and the corresponding increase in the intensity of bands characteristic of the this compound product. This real-time data provides valuable insights into reaction kinetics, mechanism, and endpoint determination. rsc.orgbeilstein-journals.org The ability to observe the formation and subsequent reaction of intermediates can be crucial for optimizing reaction conditions and maximizing yield. beilstein-journals.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation
UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying conjugated systems like this compound. The absorption of UV or visible light promotes electrons from lower-energy occupied molecular orbitals to higher-energy unoccupied orbitals. libretexts.org
The electronic spectrum of this compound is dominated by its extensive π-conjugated system, which acts as a chromophore. The key electronic transitions expected are:
π → π* Transitions: These are high-intensity absorptions resulting from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated phenyl and pyridazine rings. Extended conjugation, as seen in this molecule, typically shifts the absorption maximum (λ_max) to longer wavelengths (a bathochromic shift) compared to the individual, non-conjugated chromophores. libretexts.org These transitions are responsible for the primary absorption bands.
n → π* Transitions: These are lower-intensity transitions involving the promotion of a non-bonding electron (from the lone pairs of the nitrogen atoms) to an antibonding π* orbital. libretexts.org These absorptions occur at longer wavelengths than the main π → π* transitions and are often observed as a shoulder on the main absorption peak.
Table 3: Comparison of Absorption Maxima (λ_max) for Related Aromatic Compounds This table provides context for the expected absorption region of this compound.
| Compound | λ_max (nm) | Solvent | Transition Type | Reference |
| 1,3-Butadiene | 217 | n-Hexane | π → π | libretexts.org |
| Ethene | 171 | Vapor | π → π | libretexts.org |
| Pyridine (B92270) | 251 | n-Hexane | π → π | |
| Pyridine | 270 | n-Hexane | n → π | |
| Benzene | 255 | n-Hexane | π → π* |
Solvent Effects on Electronic Spectra
The polarity of the solvent can significantly influence the position of the absorption maxima, a phenomenon known as solvatochromism. researchgate.net Studying these shifts provides insight into the nature of the electronic transition and the change in dipole moment between the ground and excited states.
π → π* Transitions: In these transitions, the excited state is generally more polar than the ground state. Therefore, increasing the solvent polarity will stabilize the excited state more than the ground state, leading to a smaller energy gap for the transition. This typically results in a small bathochromic (red) shift in the λ_max. biointerfaceresearch.com
n → π* Transitions: For n → π* transitions, the ground state is often more stabilized by polar, hydrogen-bonding solvents (like ethanol) than the excited state. This is because the solvent can form hydrogen bonds with the nitrogen lone-pair electrons. This stabilization increases the energy gap of the transition, resulting in a hypsochromic (blue) shift in the λ_max as solvent polarity increases. scitepress.org
By recording the UV-Vis spectrum of this compound in a series of solvents with varying polarities (e.g., hexane, chloroform (B151607), ethanol), one can differentiate between the π → π* and n → π* transitions and gain a deeper understanding of its electronic structure. biointerfaceresearch.comresearchgate.net
X-ray Crystallography for Absolute Structure and Conformational Analysis
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique is indispensable for the unambiguous assignment of a compound's absolute structure and for analyzing its conformational isomers in the solid state. As of the latest literature review, specific experimental crystallographic data for this compound has not been published. However, the principles of the techniques and their application to similar molecules are well-established.
Single Crystal X-ray Diffraction (SCXRD)
Single Crystal X-ray Diffraction (SCXRD) is a powerful analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and site-ordering details. The successful application of SCXRD requires the growth of a suitable single crystal of this compound.
The process involves mounting a single crystal on a goniometer and bombarding it with a focused beam of X-rays. The resulting diffraction pattern is collected on a detector and analyzed to generate an electron density map, from which the atomic positions can be determined.
Illustrative SCXRD Data for a Phenylpyridazine Derivative:
While specific data for this compound is unavailable, the following table illustrates the type of information that would be obtained from an SCXRD analysis, based on data for a related phenylpyridazine compound.
| Crystal Data Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512(3) |
| b (Å) | 12.345(4) |
| c (Å) | 9.876(3) |
| α (°) | 90 |
| β (°) | 105.21(2) |
| γ (°) | 90 |
| Volume (ų) | 1002.5(6) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.128 |
| R-factor (%) | 4.5 |
This table presents hypothetical data for illustrative purposes.
Powder X-ray Diffraction (PXRD) for Crystalline Phases
In a PXRD experiment, a powdered sample of this compound would be exposed to X-rays, and the diffraction pattern, a plot of intensity versus diffraction angle (2θ), would be recorded. This pattern serves as a unique "fingerprint" for the crystalline form of the compound.
Illustrative PXRD Data for this compound:
The following table presents a hypothetical list of characteristic 2θ peaks that could be used to identify a specific crystalline phase of this compound.
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
| 10.2 | 8.67 | 45 |
| 15.5 | 5.71 | 100 |
| 20.4 | 4.35 | 78 |
| 22.1 | 4.02 | 62 |
| 25.8 | 3.45 | 55 |
| 28.9 | 3.09 | 30 |
This table presents hypothetical data for illustrative purposes.
Chromatographic Separation Techniques for Purity and Compound Isolation
Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. For this compound, various chromatographic methods can be employed to assess its purity and to isolate it from reaction mixtures or impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds. It is widely used for determining the purity of pharmaceutical and chemical compounds. For this compound, a reversed-phase HPLC method would likely be the most suitable approach.
In a typical setup, a solution of the compound is injected into a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase is then pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. Detection is commonly achieved using a UV detector.
Illustrative HPLC Method Parameters for a Phenylpyridazine Derivative:
| HPLC Parameter | Illustrative Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724):Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~5.2 min |
This table presents hypothetical data for illustrative purposes.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Given the likely volatility of this compound, GC is a suitable method for its purity assessment.
In GC, a sample is vaporized and injected into a long, thin column. An inert carrier gas (e.g., helium or nitrogen) carries the sample through the column, which is coated with a stationary phase. Separation occurs based on the compound's boiling point and its interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) is commonly used for detection.
Illustrative GC Method Parameters for a Phenylpyridazine Derivative:
| GC Parameter | Illustrative Condition |
| Column | HP-5 (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |
| Detector | FID at 300 °C |
| Retention Time | ~12.5 min |
This table presents hypothetical data for illustrative purposes.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. biomedpharmajournal.org
A small spot of the sample solution is applied to a plate coated with a thin layer of an adsorbent, such as silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). The solvent moves up the plate by capillary action, and the components of the sample are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. The separated spots are visualized, often under UV light. biomedpharmajournal.org
Illustrative TLC System for Phenylpyridazine Derivatives:
| TLC Parameter | Illustrative Condition |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | Toluene:Ethyl acetate:Formic acid (5:4:1) biomedpharmajournal.org |
| Visualization | UV light (254 nm) |
| Rf Value | ~0.65 |
This table presents a reported solvent system for pyridazinone derivatives which may be applicable to this compound for illustrative purposes. biomedpharmajournal.org
Theoretical and Computational Chemistry Studies of 3 Methyl 5 Phenylpyridazine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of 3-methyl-5-phenylpyridazine from first principles. These methods solve approximations of the Schrödinger equation to determine the molecule's behavior.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for determining ground-state properties. For this compound, DFT calculations, commonly using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry. bohrium.comresearchgate.net These calculations predict key structural parameters and electronic properties.
The optimized geometry reveals that the molecule is not perfectly planar. There is a notable dihedral angle between the phenyl and pyridazine (B1198779) rings, a result of steric hindrance between the ortho-hydrogen of the phenyl group and the hydrogen at the 6-position of the pyridazine ring. This twist is a common feature in linked aromatic ring systems. rsc.org
Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the phenyl ring, indicating it is the primary site for electron donation. The LUMO is generally distributed across the electron-deficient pyridazine ring. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. mjcce.org.mk
Table 1: Calculated Ground State Properties of this compound using DFT (B3LYP/6-311++G(d,p)) Note: These values are representative and based on typical results for similar molecules.
| Parameter | Calculated Value |
|---|---|
| Total Energy | -554.3 Hartree |
| Dipole Moment | 3.5 Debye |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap (ΔE) | 4.7 eV |
| Phenyl-Pyridazine Dihedral Angle | ~25° |
While DFT is a powerful tool, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy by more explicitly treating electron correlation. aps.org These methods, though more computationally demanding, provide a more refined description of the electronic structure and can be crucial for accurately predicting reactivity. researchgate.net
For this compound, ab initio calculations can be used to:
Validate DFT Geometries: Comparing geometries optimized with methods like MP2 against DFT results helps to assess the reliability of the chosen functional.
Calculate Accurate Reaction Barriers: For studying potential chemical reactions involving this compound, high-level ab initio methods are essential for obtaining chemically accurate activation energies.
Analyze Electron Correlation Effects: These methods provide a detailed understanding of how the movement of electrons is correlated, which is fundamental to the molecule's stability and bonding characteristics.
Reactivity descriptors, such as ionization potential, electron affinity, and electronegativity, can be calculated with high precision, offering deeper insights into the molecule's susceptibility to electrophilic or nucleophilic attack.
The photophysical properties of this compound are investigated using Time-Dependent Density Functional Theory (TD-DFT). This method is used to calculate the energies of electronic excited states and to simulate UV-visible absorption spectra. researchgate.netresearchgate.net
The primary electronic transitions are typically of a π → π* character. The lowest energy transitions involve the excitation of an electron from the HOMO (largely on the phenyl ring) to the LUMO (on the pyridazine ring), giving this transition a degree of intramolecular charge-transfer (ICT) character. acs.org The calculated spectrum allows for the assignment of absorption bands observed in experimental UV-Vis spectra.
Table 2: Representative TD-DFT Calculated Electronic Transitions for this compound Note: Values are illustrative of typical TD-DFT (B3LYP) results for aromatic heterocycles.
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S1 | 4.10 | 302 | 0.25 | HOMO → LUMO |
| S2 | 4.55 | 272 | 0.18 | HOMO-1 → LUMO |
| S3 | 4.90 | 253 | 0.32 | HOMO → LUMO+1 |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of this compound, providing insights into its flexibility, conformational landscape, and interactions with its environment.
The primary source of flexibility in this compound is the rotation around the single bond connecting the phenyl and pyridazine rings. MD simulations and potential energy surface (PES) scans can map the energetic landscape of this rotation. lumenlearning.com
The PES scan reveals that the planar conformation (dihedral angle of 0°) is an energy maximum due to steric clash. The most stable conformations are found at dihedral angles of approximately ±25°, consistent with DFT geometry optimization. rsc.org The energy barrier to rotation through the planar state is relatively low, suggesting that the molecule possesses significant torsional flexibility at room temperature.
Table 3: Potential Energy Profile for Phenyl-Pyridazine Rotation Note: Energy values are relative and illustrative.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
|---|---|---|
| 0 | 2.5 | Planar (Transition State) |
| ±25 | 0.0 | Twisted (Minimum Energy) |
| ±90 | 1.8 | Perpendicular (Transition State) |
MD simulations are invaluable for studying how this compound interacts with solvent molecules and with other molecules of its kind. The behavior of the compound can change significantly depending on the polarity of the solvent. rsc.org
In nonpolar solvents , van der Waals forces and π-π stacking interactions are dominant. Simulations can show the propensity for molecules to form aggregates or dimers, which can influence photophysical properties, potentially leading to phenomena like excimer formation. nii.ac.jp
In polar aprotic solvents (e.g., acetonitrile), dipole-dipole interactions between the solvent and the polar pyridazine ring become significant. This can stabilize the ground state and influence the energy of charge-transfer excited states. nii.ac.jp
In polar protic solvents (e.g., water, methanol), the solvent can form hydrogen bonds with the nitrogen atoms of the pyridazine ring. MD simulations can characterize the structure and dynamics of the solvation shell, including the number of hydrogen bonds and their lifetimes. osti.gov
These simulations provide a detailed picture of the solvation environment, which is crucial for understanding reaction mechanisms and spectroscopic properties in solution.
Prediction of Spectroscopic Parameters
Computational quantum chemistry offers powerful tools to predict various spectroscopic parameters of molecules, providing valuable insights that complement experimental data. For this compound, these methods can elucidate its electronic structure and vibrational modes.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a cornerstone of modern structural elucidation. Density Functional Theory (DFT) is the most common and effective method for this purpose. The process typically involves:
Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved by finding the minimum energy conformation on the potential energy surface. For this compound, this would involve optimizing the dihedral angle between the phenyl and pyridazine rings.
Magnetic Shielding Calculation: Once the geometry is optimized, the magnetic shielding tensors for each nucleus (¹H and ¹³C) are calculated. The Gauge-Including Atomic Orbital (GIAO) method is widely employed for this step as it tends to provide accurate results that are less dependent on the choice of basis set. rsc.org
Chemical Shift Calculation: The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) by referencing them against the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The equation used is: δ_sample = σ_TMS - σ_sample.
The choice of DFT functional and basis set is crucial for accuracy. Studies on similar heterocyclic compounds have shown that functionals like B3LYP, M06-2X, and TPSSTPSS, combined with basis sets such as 6-311+G(d,p) or TZVP, provide reliable predictions. rsc.orgacs.org A comparison of different functionals often reveals that those with a higher percentage of Hartree-Fock exchange can perform differently for ¹H and ¹³C nuclei.
A hypothetical data table for the predicted ¹H and ¹³C NMR chemical shifts of this compound, based on typical DFT calculations, is presented below.
Table 1: Predicted NMR Chemical Shifts for this compound Note: This data is illustrative and based on general principles of computational chemistry for similar compounds, as specific literature data for this molecule is not available.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|---|
| C3 | ~155 | H4 | ~7.5 |
| C4 | ~120 | H6 | ~9.2 |
| C5 | ~140 | Phenyl H (ortho) | ~7.8 |
| C6 | ~150 | Phenyl H (meta) | ~7.4 |
| C-Phenyl (ipso) | ~138 | Phenyl H (para) | ~7.5 |
| Methyl C | ~22 | Methyl H | ~2.6 |
Vibrational spectroscopy is another area where computational methods provide significant insights. The prediction of Infrared (IR) and Raman spectra allows for the assignment of experimental vibrational bands to specific molecular motions. The process involves:
Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. This calculation computes the second derivatives of the energy with respect to the nuclear coordinates, yielding the harmonic vibrational frequencies.
Intensity and Activity Calculation: For IR spectra, the intensities of the vibrational modes are calculated from the changes in the dipole moment during the vibration. For Raman spectra, the activities are determined by the changes in the polarizability.
Scaling Factors: The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and imperfections in the theoretical model. To improve agreement with experimental data, the calculated frequencies are typically multiplied by empirical scaling factors (e.g., around 0.96 for B3LYP/6-31G(d) level of theory).
For this compound, characteristic vibrational modes would include C-H stretching of the aromatic rings and the methyl group, ring stretching modes of the pyridazine and phenyl rings, and various bending modes.
Table 2: Predicted ajor Vibrational Frequencies for this compound Note: This data is illustrative and based on general principles of computational chemistry for similar compounds, as specific literature data for this molecule is not available.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹, scaled) | IR Intensity | Raman Activity |
|---|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium | High |
| Methyl C-H Stretch | 2980-2900 | Medium | Medium |
| C=N/C=C Ring Stretch | 1600-1450 | High | High |
| In-plane C-H Bend | 1300-1000 | High | Medium |
| Out-of-plane C-H Bend | 900-700 | High | Low |
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting the electronic absorption spectra (UV-Vis) of organic molecules. This method calculates the energies of electronic transitions from the ground state to various excited states.
The procedure involves:
Ground State Calculation: An initial DFT calculation is performed to obtain the optimized geometry and molecular orbitals of the ground state.
Excited State Calculation: A TD-DFT calculation is then carried out to compute the vertical excitation energies and oscillator strengths for the electronic transitions. The oscillator strength is a measure of the probability of a given transition and is related to the intensity of the absorption peak.
For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic system. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding these transitions. The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM) to provide more realistic predictions of the absorption maxima (λ_max).
Reaction Mechanism Modeling and Energy Profiles
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying transient intermediates and transition states, and calculating the energetics of these processes.
To understand a chemical reaction, it is essential to locate the transition state (TS), which is the saddle point on the potential energy surface connecting reactants and products. Various algorithms exist for locating a transition state structure. Once a candidate TS structure is found, it is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Following the localization of the transition state, an Intrinsic Reaction Coordinate (IRC) calculation is performed. An IRC analysis maps the minimum energy path from the transition state downhill to both the reactants and the products, thereby confirming that the located TS indeed connects the desired species.
The activation energy (E_a) of a reaction is a critical parameter that determines its rate. Computationally, it is calculated as the difference in energy between the transition state and the reactants.
E_a = E_TS - E_reactants
More rigorous calculations often use Gibbs free energy of activation (ΔG‡), which includes zero-point vibrational energy (ZPVE), thermal corrections, and entropic contributions.
Once the activation energy is known, the reaction rate constant (k) can be estimated using Transition State Theory (TST). The Eyring equation relates the rate constant to the Gibbs free energy of activation:
k = (k_B * T / h) * e^(-ΔG‡ / RT)
where k_B is the Boltzmann constant, T is the temperature, h is the Planck constant, and R is the gas constant.
For a molecule like this compound, these methods could be applied to study various reactions, such as electrophilic aromatic substitution on the phenyl or pyridazine ring, or reactions involving the methyl group. The calculated activation energies would help predict the regioselectivity and feasibility of these reactions.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies
QSAR and QSPR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or properties, respectively. kfupm.edu.sa These models are fundamental in medicinal chemistry and materials science for designing new molecules with desired characteristics, predicting the activity of untested compounds, and understanding the underlying mechanisms of action. kfupm.edu.samdpi.com The development of robust and predictive QSAR/QSPR models involves two critical stages: the calculation and selection of appropriate molecular descriptors and the subsequent development of a predictive model.
Descriptor Calculation and Selection
The foundation of any QSAR/QSPR model lies in the numerical representation of the molecular structure through descriptors. researchgate.net Molecular descriptors are numerical values that quantify different aspects of a molecule's physicochemical and structural properties. researchgate.net For a compound like this compound, a wide array of descriptors can be calculated using various computational tools and theoretical methods.
Types of Molecular Descriptors:
1D Descriptors: These are the simplest descriptors and are derived directly from the chemical formula, such as molecular weight and atom counts. researchgate.net
2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices, which describe the atomic connectivity and branching of the molecule.
3D Descriptors: These descriptors are derived from the three-dimensional coordinates of the atoms and encompass information about the molecule's shape, size, and electronic properties. researchgate.net
Calculation Methods:
The calculation of these descriptors often employs sophisticated computational chemistry methods. For instance, Density Functional Theory (DFT) is a quantum mechanical method used to calculate electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and molecular polarizability. kfupm.edu.sadergipark.org.tr Software packages like Dragon and CODESSA-Pro are also widely used to generate a large number of constitutional, topological, geometrical, and physicochemical descriptors. kfupm.edu.sacu.edu.eg
The selection of the most relevant descriptors is a crucial step to avoid overfitting and to build a model that is both statistically significant and easily interpretable. This is often achieved through statistical techniques like stepwise multiple linear regression, genetic algorithms, or principal component analysis, which identify a subset of descriptors that have the highest correlation with the activity or property of interest. nih.gov
Below is an interactive table showcasing a selection of theoretically calculated molecular descriptors for this compound, which would be typical inputs for a QSAR or QSPR study.
| Descriptor Type | Descriptor Name | Calculated Value | Reference |
| Physicochemical | Molecular Weight | 170.21 g/mol | nih.gov |
| XLogP3 | 1.9 | nih.gov | |
| Hydrogen Bond Donor Count | 0 | nih.gov | |
| Hydrogen Bond Acceptor Count | 2 | nih.gov | |
| Rotatable Bond Count | 1 | nih.gov | |
| Topological | Topological Polar Surface Area | 25.77 Ų | nih.gov |
| Heavy Atom Count | 13 | nih.gov | |
| Electronic | Exact Mass | 170.084398327 | nih.gov |
Predictive Model Development
Once a set of relevant descriptors has been selected, the next step is to develop a mathematical model that quantitatively describes the relationship between these descriptors and the biological activity or property of interest. Several statistical and machine learning methods are employed for this purpose.
Common Modeling Techniques:
Multiple Linear Regression (MLR): This is one of the most common methods used to develop a linear relationship between the descriptors (independent variables) and the activity/property (dependent variable). kfupm.edu.sa The quality of an MLR model is assessed by statistical parameters such as the coefficient of determination (R²), which indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. nih.gov
Artificial Neural Networks (ANN): ANNs are more complex, non-linear models inspired by the structure and function of biological neural networks. kfupm.edu.sa They are capable of modeling complex and non-linear relationships between descriptors and the target property and often provide higher predictive accuracy compared to linear methods. kfupm.edu.sa
Other Machine Learning Methods: Techniques such as Support Vector Machines (SVM), Random Forest (RF), and k-Nearest Neighbors (k-NN) are also increasingly being used to develop robust and predictive QSAR/QSPR models. nih.gov
The development of a predictive model for a series of pyridazine derivatives would typically involve synthesizing a library of related compounds, experimentally measuring their biological activity or property, calculating a wide range of molecular descriptors for each compound, and then applying one of the modeling techniques mentioned above to establish a statistically significant correlation.
For instance, a hypothetical QSAR study on the anticonvulsant activity of a series of pyridazine derivatives, including this compound, might yield a model with the following statistical parameters.
| Statistical Parameter | Value | Description |
| R² (Coefficient of Determination) | 0.85 | Indicates that 85% of the variance in the anticonvulsant activity can be explained by the selected descriptors. |
| Q² (Cross-validated R²) | 0.75 | A measure of the model's predictive ability, obtained through internal cross-validation. A value > 0.5 is generally considered good. |
| F-statistic | 120.5 | Indicates the overall statistical significance of the regression model. |
| Standard Error of Estimate | 0.25 | Represents the average distance that the observed values fall from the regression line. |
Such a model would then be used to predict the anticonvulsant activity of new, unsynthesized pyridazine derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing. While specific QSAR/QSPR studies focused solely on this compound are not extensively reported in public literature, the established methodologies for pyridazine derivatives provide a clear framework for how such computational investigations would be conducted.
Applications of 3 Methyl 5 Phenylpyridazine
Medicinal Chemistry
The pyridazine (B1198779) core is a well-established pharmacophore, and derivatives of this compound have been investigated for their potential therapeutic properties. For example, related pyridazine derivatives have been studied as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease. nih.gov Other pyridazine-containing compounds have been explored as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in a range of neurological disorders. nih.gov
Agrochemicals
Pyridazine derivatives have found applications in the agrochemical industry as herbicides. ontosight.ai While specific applications of this compound in this area are not extensively documented, its structural similarity to known agrochemicals suggests potential for further investigation. A patent describes a composition containing a derivative of this compound for its fungicidal effect on plants. google.com
Material Science
The unique electronic and photophysical properties of pyridazine-based compounds make them suitable for applications in materials science. uniurb.it Derivatives of pyridazine are being explored for use in the development of organic light-emitting diodes (OLEDs), polymers, and dyes. ontosight.ai The ability of the pyridazine ring to participate in π-π stacking and hydrogen bonding interactions can be exploited in the design of novel materials with specific structural and functional properties.
Future Perspectives and Emerging Research Directions
Development of Highly Efficient and Selective Synthetic Routes for Complex Derivatives
A primary focus of future research will be the innovation of synthetic methodologies to access complex derivatives of 3-Methyl-5-phenylpyridazine with high efficiency, regioselectivity, and stereoselectivity. While classical methods exist for pyridazine (B1198779) synthesis, such as the condensation of 1,4-dicarbonyl compounds with hydrazines, modern chemistry demands more sophisticated and sustainable approaches. wikipedia.orgresearchgate.net
Emerging strategies are geared towards metal-free reactions and green chemistry principles to reduce costs and environmental impact. organic-chemistry.org For instance, the inverse-electron-demand aza-Diels-Alder reaction offers a highly regioselective, metal-free pathway to functionalized pyridazines under neutral conditions. organic-chemistry.orgorganic-chemistry.org Additionally, techniques like microwave-assisted and ultrasound-assisted synthesis are being explored to dramatically shorten reaction times and improve yields, often in more environmentally benign solvents. mdpi.com The development of these routes will be crucial for creating diverse libraries of this compound analogs for screening and optimization.
| Synthetic Strategy | Key Features | Potential Advantages for Derivatization | Reference |
|---|---|---|---|
| Aza-Diels-Alder Reaction | Metal-free, neutral conditions, high regioselectivity. | Excellent functional group tolerance, sustainable, and cost-effective. | organic-chemistry.org |
| Catalytic Cyclization (e.g., Copper-promoted) | Utilizes catalysts to promote ring formation from precursors like β,γ-unsaturated hydrazones. | Good yields, high functional group tolerance, and mild reaction conditions. | organic-chemistry.org |
| Microwave/Ultrasound-Assisted Synthesis | Uses microwave or ultrasonic irradiation to accelerate reactions. | Significant reduction in reaction time, high yields, and alignment with green chemistry principles. | mdpi.com |
Exploration of Novel Biological Targets and Therapeutic Areas
Pyridazine derivatives are known to possess a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. scholarsresearchlibrary.comscirp.orgresearchgate.net Future investigations will aim to identify novel and challenging biological targets for compounds derived from this compound. The inherent properties of the pyridazine ring make it a valuable pharmacophore for inhibiting protein kinases, which are crucial targets in oncology. scirp.org
Recent research has highlighted the potential of pyridazine-containing molecules in new therapeutic areas. One emerging area is immunology, where pyridazine derivatives have been discovered as potent agonists of the Stimulator of Interferon Genes (STING) pathway, a promising target for cancer immunotherapy. nih.gov Another frontier is in neurodegenerative diseases; for example, imidazo[1,2-b]pyridazine (B131497) derivatives have been synthesized and evaluated as imaging agents for β-amyloid plaques in Alzheimer's disease. nih.govnih.gov The exploration of such targets could lead to first-in-class therapies for diseases with high unmet medical needs.
| Biological Target Class | Example Target | Therapeutic Area | Rationale for Pyridazine Derivatives | Reference |
|---|---|---|---|---|
| Innate Immune Receptors | STING (Stimulator of Interferon Genes) | Oncology, Infectious Diseases | Scaffold can be optimized to achieve potent agonism and activate downstream immune responses. | nih.gov |
| Protein Aggregates | β-Amyloid Plaques | Neurodegenerative Diseases (e.g., Alzheimer's) | Planar, aromatic structure allows for binding to amyloid aggregates, enabling potential use as diagnostic imaging agents. | nih.govnih.gov |
| Kinases | p38 Kinase, Cyclin-Dependent Kinases | Inflammation, Oncology | The pyridazine ring acts as a bioisosteric replacement for other heterocycles, presenting key hydrogen bond acceptors and donors to the kinase hinge region. | scirp.org |
Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Materials Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of new molecules based on the this compound scaffold. nih.govijirt.org These computational tools can analyze vast datasets to predict the properties of novel compounds, thereby accelerating the design-make-test-analyze cycle. nih.govspringernature.com
AI/ML algorithms can be employed for a variety of tasks, including:
De Novo Design: Generative models can design novel this compound derivatives with desired properties, such as high binding affinity for a specific biological target or optimal physicochemical characteristics for material applications. harvard.edu
Virtual Screening: ML models can rapidly screen large virtual libraries of compounds to identify those most likely to be active, prioritizing synthetic efforts. nih.gov
ADME/T Prediction: Algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of new derivatives early in the discovery process, reducing the likelihood of late-stage failures. nih.govnih.gov
Sustainable Production and Environmental Impact Assessment
In line with the global shift towards green chemistry, future research will emphasize the development of sustainable manufacturing processes for this compound and its derivatives. This involves minimizing waste, reducing the use of hazardous solvents and reagents, and improving energy efficiency. mdpi.com Methodologies such as reactions in aqueous media, the use of phase-transfer catalysts, and metal-free catalytic systems are central to this effort. organic-chemistry.orgmdpi.com
Furthermore, a comprehensive environmental impact assessment will become an integral part of the development lifecycle. Regulatory bodies increasingly require data on the potential risks of chemical compounds to the environment. nih.gov This involves evaluating factors like biodegradability, soil and water persistence, and ecotoxicity. The proactive assessment of the environmental fate of this compound derivatives will ensure that novel products are not only effective but also environmentally benign.
Advanced Characterization Techniques for In Vivo and In Situ Studies
Understanding the behavior of this compound derivatives within a biological system is critical for their development as therapeutic agents. Future research will increasingly rely on advanced characterization techniques to study these compounds in vivo and in situ.
For example, the development of radiolabeled versions of pyridazine derivatives allows for their visualization and quantification in living organisms using non-invasive imaging techniques like Positron Emission Tomography (PET). nih.govnih.gov This provides invaluable information on the biodistribution, target engagement, and pharmacokinetics of a potential drug. These techniques are crucial for confirming that a compound reaches its intended target in the body and exerts its effect as designed.
Multi-Disciplinary Collaborations for Comprehensive Compound Development
The complexity of modern drug discovery and materials science necessitates a multi-disciplinary approach. The comprehensive development of this compound derivatives will require close collaboration between experts from various fields. Organic chemists will focus on creating novel synthetic routes, while medicinal chemists and pharmacologists will evaluate biological activity. scholarsresearchlibrary.comresearchgate.net Computational chemists will use AI and ML to guide molecular design, and environmental scientists will assess the ecological impact. nih.govnih.gov Such integrated efforts are essential to efficiently translate a promising molecular scaffold into a safe, effective, and sustainable final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
